REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1>>[C:7](=[O:11])=[O:24].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1>>[C:7](=[O:11])=[O:24].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2[CH2:12][CH3:13].[Cl:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]([CH2:25][CH3:26])[NH:20][C:21]2=[O:24])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subject to SFC separation (IC 250 mm×50 mm, 5 um, mobile phase A
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |